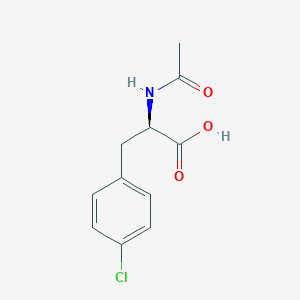

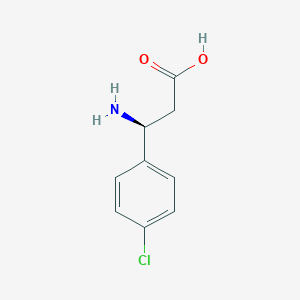

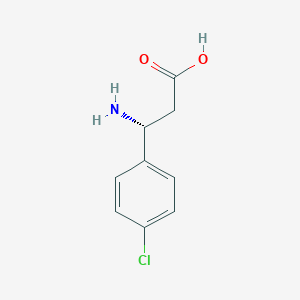

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, abbreviated as (R)-ACPPA, is an important chiral building block in organic chemistry. It is a structural isomer of (S)-ACPPA, and both are widely used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and other chemicals. (R)-ACPPA is commercially available in both aqueous and solid forms and can be synthesized in a variety of ways.

Scientific Research Applications

Environmental Impact and Toxicology

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, as part of the wider family of chlorophenyl compounds, has been subject to studies focusing on environmental fate and toxicological effects. The research highlights concerns regarding its persistence and potential toxic effects on non-target organisms, including humans, due to its widespread use and detection in environmental matrices. For instance, the herbicide 2,4-D, a chlorophenyl compound, has shown potential lethal effects on various species, indicating the need for careful environmental management and regulation to mitigate exposure risks (Islam et al., 2017).

Chemical Properties and Interaction

Studies on chlorophenols and related compounds, including (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, have contributed to understanding their chemical behavior, such as sorption to soils and organic matter. This knowledge is crucial for predicting the environmental movement and addressing the remediation of contaminated sites. For example, the sorption behavior of phenoxy herbicides has been thoroughly reviewed, suggesting that soil organic matter and iron oxides are significant sorbents for these compounds (Werner, Garratt, & Pigott, 2012).

Treatment and Degradation

The pesticide production industry, which utilizes compounds like (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, generates wastewater that poses a challenge for treatment due to the presence of toxic pollutants. Research has indicated that biological processes and granular activated carbon are effective in treating such wastewater, achieving significant pollutant removal. This underscores the importance of advanced treatment methods in mitigating the environmental impact of pesticide production (Goodwin et al., 2018).

properties

IUPAC Name |

(2R)-2-acetamido-3-(4-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLORMWAKCPDIPU-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid | |

CAS RN |

135270-40-5 |

Source

|

| Record name | N-Acetyl fenclonine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135270405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL FENCLONINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R21J7Z9S7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

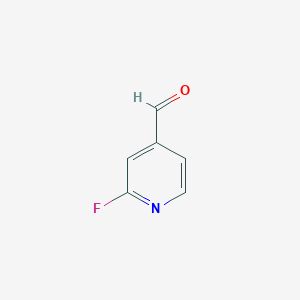

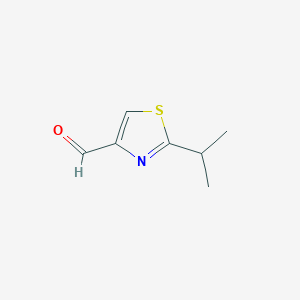

![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)

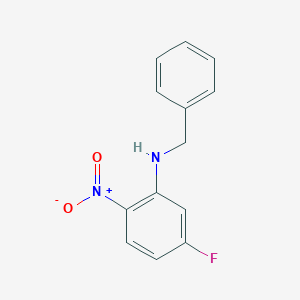

![Ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B111691.png)